molecular formula C25H34N4O2 B5093696 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one

1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one

Cat. No.: B5093696
M. Wt: 422.6 g/mol
InChI Key: JBEAAIIHOIIOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with benzyl and pyrazolylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Acylation: The benzylated piperidine is acylated with 2-pyrazol-1-ylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazolylacetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors in the nervous system.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: Shares the benzyl-piperidine core structure but lacks the pyrazolylacetyl group.

    1-(1-Benzylpiperidin-4-yl)-piperidin-2-one: Similar piperidine structure with different substituents.

Uniqueness

1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one is unique due to the presence of both benzyl and pyrazolylacetyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c30-24(27-17-11-23(12-18-27)19-22-5-2-1-3-6-22)8-7-21-9-15-28(16-10-21)25(31)20-29-14-4-13-26-29/h1-6,13-14,21,23H,7-12,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEAAIIHOIIOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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